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Compound of Interest

Compound Name: TUG-1375

Cat. No.: B611508 Get Quote

An In-depth Analysis of the Potent and Selective FFA2/GPR43 Agonist

This technical guide provides a detailed overview of TUG-1375, a potent and selective agonist

for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).

TUG-1375 serves as a valuable research tool for investigating the physiological and

pathological roles of FFA2 in metabolism, inflammation, and other cellular processes. This

document is intended for researchers, scientists, and drug development professionals, offering

a centralized resource on the chemical properties, biological activity, and experimental

methodologies associated with TUG-1375.

Chemical and Physical Properties
TUG-1375 is a synthetic small molecule characterized by a thiazolidine core. Its systematic

IUPAC name is (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-

yl)benzoyl)thiazolidine-4-carboxylic acid[1]. The key chemical and physical properties of TUG-
1375 are summarized in the table below for easy reference.
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Property Value Reference

IUPAC Name

(2R,4R)-2-(2-chlorophenyl)-3-

(4-(3,5-dimethylisoxazol-4-

yl)benzoyl)thiazolidine-4-

carboxylic acid

[1]

CAS Number 2247372-59-2 [2]

Molecular Formula C₂₂H₁₉ClN₂O₄S [2]

Molecular Weight 442.92 g/mol [2]

Appearance White to off-white solid

Purity >98%

Solubility Soluble in DMSO

Biological Activity
TUG-1375 is a potent and selective agonist of the human free fatty acid receptor 2

(FFA2/GPR43). It exhibits significantly lower activity at other related receptors, such as FFA3,

ensuring a targeted investigation of FFA2-mediated signaling. The biological activity of TUG-
1375 has been characterized in various in vitro and in vivo models, demonstrating its utility in

studying FFA2 function.

Assay Parameter Value Species Reference

Radioligand

Binding Assay
pKi 6.69 Human

cAMP Assay pEC₅₀ 7.11 Human

Neutrophil

Mobilization
-

Induces

mobilization
Human

Lipolysis

Inhibition
- Inhibits lipolysis Murine
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Signaling Pathways of TUG-1375
Activation of FFA2 by TUG-1375 initiates downstream signaling cascades through the coupling

of G proteins. FFA2 is known to couple to both the Gq/11 and Gi/o pathways. The Gq pathway

activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). This cascade results in an increase in intracellular calcium levels and the activation of

protein kinase C (PKC). The Gi pathway activation, on the other hand, inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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Caption: TUG-1375 activates FFA2, leading to Gq and Gi signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of TUG-1375.

Synthesis of TUG-1375
The synthesis of TUG-1375 involves a multi-step process starting from commercially available

precursors. The key steps include the formation of the thiazolidine ring, followed by acylation.

The following is a representative synthetic scheme based on the original discovery publication.
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Step 1: Thiazolidine Formation

Step 2: Acylation

Step 3: Saponification

L-cysteine methyl ester
hydrochloride

Methyl (2R,4R)-2-(2-chlorophenyl)
thiazolidine-4-carboxylate

2-chlorobenzaldehyde

Methyl (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylate

4-(3,5-dimethylisoxazol-4-yl)benzoic acid

TUG-1375

Click to download full resolution via product page

Caption: Synthetic workflow for TUG-1375.

Detailed Protocol:

Step 1: Synthesis of Methyl (2R,4R)-2-(2-chlorophenyl)thiazolidine-4-carboxylate. To a

solution of L-cysteine methyl ester hydrochloride in a suitable solvent (e.g., methanol), an

equimolar amount of 2-chlorobenzaldehyde and a base (e.g., triethylamine) are added. The

reaction mixture is stirred at room temperature until completion, typically monitored by thin-

layer chromatography (TLC). The product is then isolated and purified using standard

techniques like column chromatography.

Step 2: Synthesis of Methyl (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-

yl)benzoyl)thiazolidine-4-carboxylate. The thiazolidine intermediate from Step 1 is dissolved

in an aprotic solvent (e.g., dichloromethane). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid is

activated using a coupling agent (e.g., HATU or EDCI/HOBt) in the presence of a base (e.g.,
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DIPEA). The activated acid is then added to the solution of the thiazolidine, and the reaction

is stirred until completion. The product is worked up and purified by chromatography.

Step 3: Synthesis of TUG-1375. The methyl ester from Step 2 is hydrolyzed to the

corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF

and water. The reaction is monitored by TLC, and upon completion, the mixture is acidified to

precipitate the final product, TUG-1375. The solid is collected by filtration, washed, and dried

to afford the pure compound.

In Vitro cAMP Assay
This assay measures the ability of TUG-1375 to inhibit adenylyl cyclase activity via the Gi-

coupled pathway of FFA2.
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Caption: Workflow for the in vitro cAMP assay.
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Detailed Protocol:

Cell Culture: HEK293 or CHO cells stably or transiently expressing the human FFA2 receptor

are cultured in appropriate media.

Cell Seeding: Cells are harvested and seeded into 384-well white opaque microplates at a

suitable density and allowed to attach overnight.

Compound Preparation: Serial dilutions of TUG-1375 are prepared in assay buffer. A solution

of forskolin (an adenylyl cyclase activator) is also prepared.

Assay Procedure: The cell culture medium is removed, and cells are incubated with a

phosphodiesterase inhibitor (e.g., IBMX) for a short period. Subsequently, cells are

stimulated with a fixed concentration of forskolin and varying concentrations of TUG-1375.

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP

concentration is determined using a commercially available cAMP assay kit (e.g., HTRF,

LANCE, or ELISA).

Data Analysis: The data are normalized to the forskolin-only control, and a concentration-

response curve is generated to calculate the pEC₅₀ value for TUG-1375.

Neutrophil Mobilization (Chemotaxis) Assay
This assay assesses the ability of TUG-1375 to induce the migration of neutrophils, a key

physiological response mediated by FFA2.
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Caption: Workflow for the neutrophil chemotaxis assay.
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Detailed Protocol:

Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy

donors using standard methods such as dextran sedimentation followed by Ficoll-Paque

gradient centrifugation.

Chemotaxis Setup: A chemotaxis chamber (e.g., a 96-well Boyden chamber with a

polycarbonate membrane) is used. The lower wells are filled with assay buffer containing

various concentrations of TUG-1375 or a positive control (e.g., a chemokine).

Cell Addition: A suspension of isolated neutrophils is added to the upper chamber.

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to

allow for cell migration through the membrane pores towards the chemoattractant.

Quantification of Migration: After the incubation period, non-migrated cells on the top of the

membrane are removed. The migrated cells on the underside of the membrane are fixed,

stained (e.g., with Calcein-AM or DAPI), and quantified by microscopy and image analysis or

by measuring fluorescence.

Data Analysis: The number of migrated cells in response to TUG-1375 is compared to the

vehicle control to determine the chemotactic activity.

Adipocyte Lipolysis Assay
This ex vivo assay measures the effect of TUG-1375 on the breakdown of triglycerides in

adipocytes.
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Caption: Workflow for the ex vivo adipocyte lipolysis assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b611508?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol:

Adipocyte Isolation: Primary adipocytes are isolated from the epididymal fat pads of mice by

collagenase digestion. Alternatively, adipose tissue explants can be used.

Pre-incubation: The isolated adipocytes or tissue explants are pre-incubated in Krebs-Ringer

bicarbonate buffer containing bovine serum albumin (BSA) and adenosine deaminase (to

degrade endogenous adenosine which inhibits lipolysis).

Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist such as

isoproterenol. Concurrently, different concentrations of TUG-1375 are added to assess its

inhibitory effect.

Incubation: The cells or tissues are incubated at 37°C with gentle shaking.

Glycerol Measurement: Aliquots of the incubation medium are collected at different time

points. The amount of glycerol released into the medium, a measure of lipolysis, is

determined using a commercial colorimetric or fluorometric glycerol assay kit.

Data Analysis: The amount of glycerol released in the presence of TUG-1375 is compared to

that with the lipolytic agent alone to determine the extent of lipolysis inhibition.

Pharmacokinetic Properties
TUG-1375 has been reported to possess favorable pharmacokinetic properties, including good

oral bioavailability and metabolic stability, making it suitable for in vivo studies. A typical

pharmacokinetic study in mice would involve the following steps:

Methodology for Murine Pharmacokinetic Study:

Animal Dosing: A cohort of mice (e.g., C57BL/6) is administered TUG-1375 via the desired

route (e.g., oral gavage or intravenous injection).

Blood Sampling: At predetermined time points post-dosing, blood samples are collected from

the animals (e.g., via tail vein or retro-orbital sinus).

Plasma Preparation: The blood samples are processed to obtain plasma.
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Bioanalysis: The concentration of TUG-1375 in the plasma samples is quantified using a

validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using

pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as maximum

concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC),

half-life (t½), and oral bioavailability (%F).

This comprehensive technical guide provides a solid foundation for researchers interested in

utilizing TUG-1375 to explore the biology of the FFA2/GPR43 receptor. The detailed

information on its properties and the methodologies for its study will facilitate further

investigation into its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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